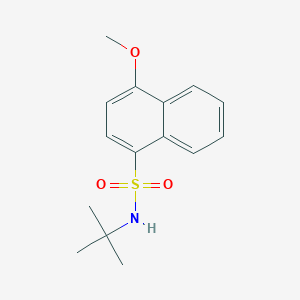![molecular formula C19H18BrN3S B4627702 4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)
4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole and similar compounds typically involves multi-step reactions starting from readily available substrates. A common strategy includes the initial formation of a 1,3,4-oxadiazole or 1,2,4-triazole ring, followed by subsequent functionalization with alkyl or aryl groups through nucleophilic substitution or addition reactions. For example, Kaneria et al. (2016) detailed a promising solvent-free synthesis approach for triazole derivatives, highlighting the versatility of these methods in generating complex structures (Kaneria et al., 2016).
Molecular Structure Analysis
Detailed molecular structure analysis of triazole derivatives, including X-ray crystallography and spectroscopic methods (NMR, IR, Mass spectrometry), provides insights into their conformations and electronic properties. For instance, Fun et al. (2009) reported on the crystal structure of a triazole compound, emphasizing the role of disordered structures in the compound's overall stability and reactivity (Fun et al., 2009).
Chemical Reactions and Properties
Triazole derivatives undergo a range of chemical reactions, reflecting their chemical diversity and reactivity. These reactions include nucleophilic substitutions, cycloadditions, and oxidation-reduction processes, which can be tailored to introduce various functional groups into the triazole framework, thereby modulating the compound's chemical properties for specific applications.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the triazole ring. Studies such as those by Beytur and Avinca (2021) have used DFT calculations to predict and analyze these properties, offering valuable information for designing compounds with desired physical characteristics (Beytur & Avinca, 2021).
Applications De Recherche Scientifique
Anticancer Activity
4-Allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole derivatives have been explored for their potential anticancer properties. A study by Alam (2022) synthesized novel eugenol 1,2,3-triazole derivatives and evaluated their anticancer activity against breast cancer cells. One derivative, 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide, demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 cells, suggesting potential as anticancer leads (Alam, 2022).
Antimicrobial Activities
Triazole derivatives, including those similar to 4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole, have shown antimicrobial properties. Kaneria et al. (2016) reported the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and their screening against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Kaneria et al., 2016).
Chemical Synthesis and Molecular Structure
In the field of chemical synthesis, 4H-1,2,4-triazoles serve as important building blocks. Trost et al. (2004) described the use of allyl systems in Mo-catalyzed asymmetric allylic alkylation, involving 4H-1,2,4-triazoles. This highlights their role in the synthesis of complex molecules with potential applications in various fields (Trost et al., 2004).
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3S/c1-3-11-23-18(16-6-4-5-14(2)12-16)21-22-19(23)24-13-15-7-9-17(20)10-8-15/h3-10,12H,1,11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALFSBFEQYOCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)


![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)